molecular formula C14H18N2OS B14898948 4-carbamothioyl-N-(cyclopentylmethyl)benzamide

4-carbamothioyl-N-(cyclopentylmethyl)benzamide

Cat. No.: B14898948
M. Wt: 262.37 g/mol
InChI Key: QDKIEZDFBWLDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamothioyl-N-(cyclopentylmethyl)benzamide is a benzamide derivative characterized by a cyclopentylmethyl substituent at the benzamide nitrogen and a carbamothioyl (-C(=S)NH₂) group at the para position of the benzene ring.

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

4-carbamothioyl-N-(cyclopentylmethyl)benzamide

InChI

InChI=1S/C14H18N2OS/c15-13(18)11-5-7-12(8-6-11)14(17)16-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H2,15,18)(H,16,17)

InChI Key

QDKIEZDFBWLDKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CNC(=O)C2=CC=C(C=C2)C(=S)N

Origin of Product

United States

Chemical Reactions Analysis

4-carbamothioyl-N-(cyclopentylmethyl)benzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-carbamothioyl-N-(cyclopentylmethyl)benzamide, highlighting substituent variations, biological activities, and physicochemical properties:

Compound Name Substituents Key Features Biological Activity/Notes Reference ID
AH-7921 3,4-Dichloro-N-(cyclohexylmethyl)benzamide Cyclohexylmethyl group; dichlorinated benzene Opioid receptor agonist (patented)
N-[(4-phenoxyphenyl)carbamothioyl]benzamide Carbamothioyl group; phenoxyphenyl at benzamide nitrogen Enhanced π-π stacking potential No activity reported; structural studies
4-tert-Butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide tert-Butyl and carbamothioyl groups; methoxy-pentanoylamino phenyl chain High lipophilicity; potential protease inhibition Synthetic intermediate; no bioactivity data
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Pyridinyl-carbamothioyl group; methyl substituents Crystallographically characterized Antibacterial (Gram-positive/-negative bacteria)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxyphenethyl group; no thioamide Polar methoxy groups; simple benzamide Antiproliferative activity (hypothetical)
4-(Carbamimidoylmethoxy)-N-cyclopentylbenzamide Cyclopentyl group; carbamimidoylmethoxy substituent Guanidine-like moiety; structural similarity R&D use only; no published data

Key Comparative Insights:

Substituent Effects on Bioactivity: The carbamothioyl group in this compound and its analogues (e.g., ) may confer metal-binding or enzyme-inhibitory properties, contrasting with non-thioamide derivatives like Rip-B . Cyclopentylmethyl vs. Cyclohexylmethyl: AH-7921 (cyclohexylmethyl) exhibits opioid activity, whereas the cyclopentylmethyl group in the target compound could alter receptor binding due to reduced ring size and increased conformational rigidity.

Synthetic Pathways: Carbamothioyl-containing compounds are synthesized via thiourea intermediates or direct thioacylation , whereas non-thioamide benzamides (e.g., Rip-B ) are derived from benzoyl chloride-amine condensations.

Biological Activity Trends :

  • Antibacterial activity in correlates with the pyridinyl-carbamothioyl group, suggesting that electron-deficient aromatic systems enhance microbial targeting.
  • AH-7921’s opioid activity highlights the importance of halogenation (3,4-dichloro) and N-alkyl chain length in receptor interaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.